1-Fluoro-2-iodobenzene
Overview
Description
1-Fluoro-2-iodobenzene is an organic compound with the molecular formula C₆H₄FI. It consists of a benzene ring substituted with both a fluorine and an iodine atom. This compound is a clear, light yellow liquid and is known for its utility in various organic synthesis reactions due to the presence of both halogen atoms, which can participate in diverse chemical transformations .
Mechanism of Action
Target of Action
1-Fluoro-2-iodobenzene, also known as 2-Fluoroiodobenzene, is primarily used as a solvent additive in the field of polymer solar cells . It targets the active layer of these cells, which is crucial for the conversion of solar energy into electrical energy .
Mode of Action
2-Fluoroiodobenzene interacts with the active layer of polymer solar cells by controlling its morphology . It results in a fibrous assembly, which enhances the power conversion efficiency of the cells . The compound establishes nearly equal-strength π–π interactions with the conjugated frameworks of both the donor and acceptor materials .
Biochemical Pathways
The addition of 2-Fluoroiodobenzene to the processed blend aligns the orientation of the acceptor molecules, thereby enhancing the overall π–π stacking in the active layer . This alignment benefits from the multiple electron conjugation between its iodine atom and the conjugated framework in the active layer .
Result of Action
The result of 2-Fluoroiodobenzene’s action is a significant enhancement in the power conversion efficiency of polymer solar cells . Specifically, the efficiency increases from 16.34% to 18.38% based on the PM6:L8-BO system . Femtosecond-timescale photophysical studies demonstrate that the 2-Fluoroiodobenzene-optimized active layer shows reduced exciton losses at the donor–acceptor interface .
Action Environment
Environmental factors that influence the action of 2-Fluoroiodobenzene include the conditions under which the polymer solar cells are processed . For instance, the compound should be stored in a dry, cool, and well-ventilated place . It’s also sensitive to light and air , indicating that these factors could potentially influence its efficacy and stability.
Preparation Methods
1-Fluoro-2-iodobenzene can be synthesized through several methods:
Chemical Reactions Analysis
1-Fluoro-2-iodobenzene undergoes various types of chemical reactions:
Substitution Reactions: Due to the presence of both fluorine and iodine, this compound can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
1-Fluoro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: In medicinal chemistry, it is used to synthesize potential pharmaceutical compounds.
Material Science: The compound is also used in the development of new materials, including polymers and liquid crystals, due to its unique electronic properties.
Comparison with Similar Compounds
1-Fluoro-2-iodobenzene can be compared with other halogenated benzenes:
2-Fluoroiodobenzene: This compound is similar but has the fluorine and iodine atoms in different positions on the benzene ring.
1-Fluoro-4-iodobenzene: This is another isomer where the fluorine and iodine atoms are positioned para to each other.
Iodobenzene: Lacking the fluorine atom, iodobenzene is less reactive in certain types of reactions compared to this compound.
Properties
IUPAC Name |
1-fluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHUGKGZNOULKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059842 | |
Record name | o-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-52-7 | |
Record name | 1-Fluoro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluoro-2-iodobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | o-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-fluoro-2-iodobenzene react with hydroxyl radicals in aqueous solutions?
A: In neutral aqueous solutions, this compound reacts with hydroxyl radicals ('OH) to form an OH-adduct. This adduct is characterized by transient optical absorption bands at λ max = 310 nm and 330-350 nm. [] The reaction rate constant (k) for this process is 3.2 × 10^9 dm^3 mol^-1 s^-1. The OH-adduct decays through second-order kinetics with a rate constant of 2k = 2.9 × 10^9 dm^3 mol^-1 s^-1. []
Q2: Can this compound be used to synthesize more complex molecules?
A: Yes, this compound can be employed as a reagent in the synthesis of more complex molecules. One example is its use in the palladium-catalyzed Buchwald-Hartwig reaction. [] This reaction enables the coupling of this compound with N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine to yield N,N′-diphenyl-N,N′-bis(2-fluorophenyl)-1,1′-biphenyl-4,4′-diamine. [] This synthesized compound, a fluorinated tetraphenylbenzidine derivative, demonstrates interesting spectroscopic properties, including intense blue fluorescence with a peak wavelength of 406 nm in film. []
Q3: How does the structure of this compound affect its reactivity in organometallic reactions?
A: The presence of both fluorine and iodine atoms on the benzene ring in this compound influences its reactivity in organometallic reactions. This is exemplified by its reaction with IrCp*(CO)2. [] The reaction, carried out in toluene under reflux conditions, leads to oxidative addition, inserting the iridium complex across the carbon-iodine bond. [] This selectivity highlights how the presence of both halogens can direct the reaction pathway and lead to specific organometallic products.
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